2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine and chlorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoacetophenone with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for various chemical transformations. This dual halogenation also contributes to its distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H8BrClN2 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-6-5-11(15)7-13(17)16-12/h1-8H |
InChI Key |
YPRGTHSGJVHCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Cl)Br |
Origin of Product |
United States |
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